

Cannabigerorcin (CBGO): A Technical Whitepaper on its Chemical Structure and Pharmacological Properties

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Compound of Interest		
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Abstract

Cannabigerorcin (CBGO) is a lesser-known phytocannabinoid found in Cannabis sativa. As a structural analog of the more extensively studied Cannabigerol (CBG), CBGO is gaining interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive technical overview of the chemical structure, properties, and known pharmacological activities of Cannabigerorcin. It is intended to serve as a foundational resource for researchers and professionals in drug development, summarizing the current state of knowledge and providing detailed experimental context where available. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Properties

Cannabigerorcin, also known as **Cannabigerorcin**ol or Cannabiorcogerol, is a diphenolic compound that belongs to the orcinoid series of cannabinoids.[1] Structurally, it is an analog of Cannabigerol (CBG), differing in the length of the alkyl side chain attached to the resorcinol core. While CBG possesses a pentyl (5-carbon) chain, CBGO has a methyl (1-carbon) group at the C-5 position of the benzene ring.[1] This structural variation results in a lower molecular weight and influences its physicochemical properties.[1]



The biosynthesis of **Cannabigerorcin**, or more accurately its acidic precursor **Cannabigerorcin**ic Acid (CBGOA), originates from the precursors Divarinic Acid (DA) and Geranyl Pyrophosphate (GPP).[1]

Chemical Identifiers and Physical Properties

Property	Value	Source(s)
IUPAC Name	2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-methyl-benzene- 1,3-diol	[1]
Synonyms	Cannabigerorcinol, Cannabiorcogerol, CBGO	[1][2]
CAS Number	38106-51-3	[1][2]
Molecular Formula	C17H24O2	[1][2]
Molecular Weight	260.4 g/mol	[1][2]
Appearance	Crystalline solid	[3]
Solubility	DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml	[2]

Pharmacological Properties and Mechanism of Action

Direct quantitative pharmacological data for **Cannabigerorcin** (CBGO) is limited in the current scientific literature. However, its close structural relationship to Cannabigerol (CBG) allows for informed inferences regarding its potential biological activity. The following sections summarize the known pharmacological properties of CBG, which are presumed to be similar for CBGO, though likely with different potencies and affinities due to the structural difference.

Cannabinoid Receptor Interactions (CB1 and CB2)

Like other cannabinoids, CBGO is expected to interact with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). CBG, the parent compound of CBGO, exhibits a low affinity for the CB1 receptor and a somewhat higher, though still moderate,



affinity for the CB2 receptor.[1] It is often characterized as a weak partial agonist or antagonist at CB1 receptors.[1]

Disclaimer: The following table presents quantitative data for Cannabigerol (CBG) due to the absence of specific data for **Cannabigerorcin** (CBGO). This data should be considered indicative and not directly representative of CBGO's activity.

Receptor	Ligand	Assay Type	Kı (nM)	EC ₅₀ (nM)	Source(s)
CB1	CBG	Radioligand Binding	>1000	-	[1]
CB2	CBG	Radioligand Binding	337	-	[1]
CB2 (in CB1- CB2 heteromer)	CBG	Radioligand Binding	56	-	[1]

Transient Receptor Potential (TRP) Channel Modulation

Cannabinoids are known to modulate the activity of various Transient Receptor Potential (TRP) channels. CBG has been identified as an agonist of TRPV1 and TRPV2 channels and an antagonist of TRPM8.[1] It also acts as an agonist at TRPA1 channels.[1]

Disclaimer: The following table presents quantitative data for Cannabigerol (CBG).

Channel	Ligand	Activity	EC50 / IC50 (nM)	Source(s)
TRPV1	CBG	Agonist	~1300	[1]
TRPV2	CBG	Agonist	~1700	[1]
TRPM8	CBG	Antagonist	~160	[1]
TRPA1	CBG	Agonist	-	[1]



Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Several cannabinoids, including CBG, have been shown to activate Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in regulating metabolism and inflammation.[1] CBG acts as a weak agonist of PPARy.[1]

Disclaimer: The following table presents quantitative data for Cannabigerol (CBG).

Receptor	Ligand	Activity	EC ₅₀ (µM)	Source(s)
PPARy	CBG	Agonist	in the micromolar range	[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and analysis of **Cannabigerorcin** are not readily available in the public domain. However, established methods for other cannabinoids can be adapted.

Synthesis of Cannabigerorcin

A general method for the synthesis of cannabigerol-related compounds was described by Elsohly et al. (1982).[2][4] This typically involves the acid-catalyzed condensation of a resorcinol derivative (in the case of CBGO, 5-methylresorcinol) with a geraniol derivative.

Generalized Synthetic Workflow:

Caption: Generalized synthetic workflow for **Cannabigerorcin**.

Isolation and Purification of Cannabinoids from Cannabis sativa**

The isolation of specific cannabinoids from plant material typically involves extraction followed by chromatographic separation.

General Isolation Workflow:



Caption: General workflow for the isolation of cannabinoids.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol is a generalized method for determining the binding affinity of a compound to cannabinoid receptors.

Experimental Workflow:

Caption: Workflow for a cannabinoid receptor binding assay.

Signaling Pathways

The interaction of **Cannabigerorcin** with its putative molecular targets initiates downstream signaling cascades that mediate its physiological effects.

Cannabinoid Receptor (CB1/CB2) Signaling

Activation of CB1 and CB2 receptors, which are coupled to G_i/₀ proteins, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

Caption: Simplified CB1/CB2 receptor signaling pathway.

TRP Channel Signaling

Activation of TRP channels by agonists leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane and increases intracellular calcium concentrations. This increase in intracellular calcium can trigger a variety of cellular responses.

Caption: General TRP channel activation signaling pathway.

PPARy Signaling

As a nuclear receptor, activation of PPARy by a ligand leads to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as



peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Caption: Simplified PPARy nuclear receptor signaling pathway.

Conclusion

Cannabigerorcin represents an understudied phytocannabinoid with a chemical structure that suggests a pharmacological profile similar to its more well-known counterpart, Cannabigerol. While direct experimental data for CBGO remains scarce, the established activities of CBG at cannabinoid receptors, TRP channels, and PPARs provide a strong foundation for future research. The synthesis and isolation of CBGO, though not described in detail in the literature, can likely be achieved through modifications of existing protocols for other cannabinoids. This technical guide summarizes the current understanding of Cannabigerorcin and is intended to facilitate further investigation into its therapeutic potential. Further research is warranted to elucidate the specific pharmacological properties of CBGO and to explore its potential applications in medicine and drug development.

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